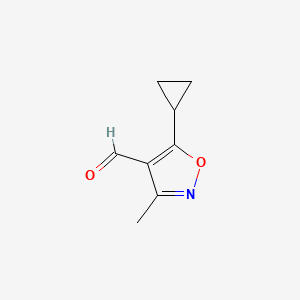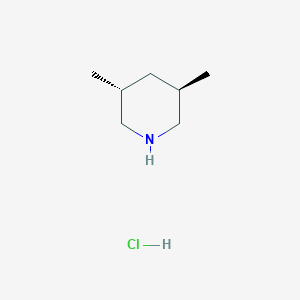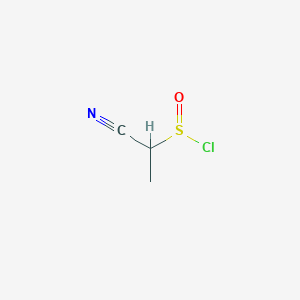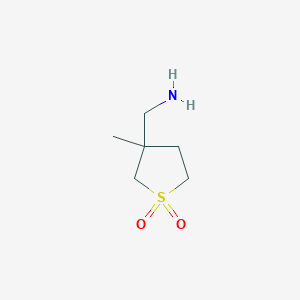
5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that belongs to the isoxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot reaction .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has been shown to be efficient and scalable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as activated manganese dioxide in toluene.
Reduction: Reduction reactions can be carried out using hydrazine and other reducing agents.
Substitution: Substitution reactions often involve the use of hydroximinoyl chlorides and iodinated terminal alkynes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazoline derivatives, while substitution reactions can produce iodoisoxazoles .
Aplicaciones Científicas De Investigación
5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Comparación Con Compuestos Similares
- 3-Cyclopropyl-5-methylisoxazole-4-carbaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness: 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbaldehyde stands out due to its unique cyclopropyl and methyl substitutions on the isoxazole ring. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-cyclopropyl-3-methyl-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(4-10)8(11-9-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBGNPWWPNLATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
